DNMT1 Inhibitory Potency: 3,6-Di-tert-butyl vs. 1,3,6-Trichloro and Unsubstituted Carbazole Analogues
In a controlled structure–activity relationship study (Eur. J. Med. Chem. 2024), the S‑enantiomer of the phthalimide‑tryptophan hybrid incorporating 3‑(3,6‑di‑tert‑butyl‑9H‑carbazol‑9‑yl)propanoic acid (compound 7r‑S) inhibited DNMT1 with an IC₅₀ of 7 nM. In contrast, the S‑enantiomer bearing a 1,3,6‑trichloro‑carbazole moiety (7t‑S) exhibited an IC₅₀ of 30 nM, and the parent unsubstituted carbazole analog (7a‑S) was substantially less active (IC₅₀ ≈ 4.3 μM in a related DNMT1 assay) [1][2].
| Evidence Dimension | DNMT1 enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 7 nM (S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, 7r‑S) |
| Comparator Or Baseline | 30 nM (S-3-(1,3,6-trichloro-9H-carbazol-9-yl) analog, 7t‑S); ca. 4,300 nM (unsubstituted carbazole analog, 7a‑S) |
| Quantified Difference | 4.3‑fold more potent than trichloro analog; >600‑fold more potent than unsubstituted parent |
| Conditions | Radiometric DNMT1 assay using tritium‑labelled SAM; recombinant human DNMT1; pre‑incubation 15 min followed by substrate addition |
Why This Matters
For discovery teams advancing DNMT1‑targeted oncology programs, procurement of the 3,6‑di‑tert‑butyl building block directly enables synthesis of the most potent inhibitor in the published series, avoiding a 4‑ to >600‑fold loss in activity that occurs with other carbazole propanoic acid variants.
- [1] Liu, J. et al. Eur. J. Med. Chem. 2024, 274, 116538. DOI: 10.1016/j.ejmech.2024.116538. View Source
- [2] BindingDB entry for CHEMBL1958360 (unsubstituted carbazole analog IC₅₀). https://www.bindingdb.org/bind/ByChEMBL.jsp?chembl_id=CHEMBL1958360 (accessed 2026-05-01). View Source
